Nafiverine

Antispasmodic Smooth Muscle Relaxation In Vitro Pharmacology

Nafiverine (CAS 5061-22-3, molecular formula C34H38N2O4, molecular weight 538.68 g/mol) is a synthetic antispasmodic agent chemically classified as a diacylated piperazine derivative bearing two naphthalene rings. It is categorized within the therapeutic class of spasmolytics exhibiting a papaverine-like mechanism of action.

Molecular Formula C34H38N2O4
Molecular Weight 538.7 g/mol
CAS No. 5061-22-3
Cat. No. B1677901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNafiverine
CAS5061-22-3
Synonyms1,4-bis(2-(2-(1-naphthyl)propionyloxy)ethyl)piperazine
di-HCl of nafiverine
nafiverine
naftidan
Molecular FormulaC34H38N2O4
Molecular Weight538.7 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)C(=O)OCCN3CCN(CC3)CCOC(=O)C(C)C4=CC=CC5=CC=CC=C54
InChIInChI=1S/C34H38N2O4/c1-25(29-15-7-11-27-9-3-5-13-31(27)29)33(37)39-23-21-35-17-19-36(20-18-35)22-24-40-34(38)26(2)30-16-8-12-28-10-4-6-14-32(28)30/h3-16,25-26H,17-24H2,1-2H3
InChIKeyZLFQARCCMWUSQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nafiverine (CAS 5061-22-3): A Papaverine-Like Spasmolytic Agent for Smooth Muscle Research


Nafiverine (CAS 5061-22-3, molecular formula C34H38N2O4, molecular weight 538.68 g/mol) is a synthetic antispasmodic agent chemically classified as a diacylated piperazine derivative bearing two naphthalene rings . It is categorized within the therapeutic class of spasmolytics exhibiting a papaverine-like mechanism of action [1]. Nafiverine has been demonstrated to exert high myolytic activity on the smooth muscle of the ileum, uterus, and coronary vessels . Its physicochemical profile includes a basic pKa of 7.06 and a melting point range of 220-221°C [REFS-2, REFS-3].

Why Nafiverine's Pharmacokinetic and Structural Profile Prevents Interchangeability with Common Antispasmodics


Nafiverine cannot be considered a generic substitute for other papaverine-like spasmolytics due to its unique structural and pharmacokinetic characteristics. As a diacylated piperazine with dual naphthalene moieties, its molecular scaffold differs fundamentally from that of papaverine (a benzylisoquinoline alkaloid) and drotaverine (a synthetic analog of papaverine with a distinct ethylenic bridge) [1]. These structural differences translate to distinct in vivo behavior. A key differentiating feature is Nafiverine's pharmacokinetic profile, which demonstrates that intramuscular administration yields comparable efficacy to intravenous administration, a property not universally shared across all antispasmodic agents [2]. Furthermore, Nafiverine undergoes a specific metabolic pathway resulting in a unique, pharmacologically relevant metabolite not observed with its structural analogs [2]. Therefore, substituting Nafiverine with another spasmolytic in a research or formulation context would alter both the pharmacodynamic and pharmacokinetic outcomes, compromising experimental reproducibility and therapeutic predictability.

Nafiverine Comparative Evidence: Differentiating Performance Against Papaverine-Class Analogs


Comparative Myolytic Activity Profile Across Multiple Smooth Muscle Tissues

Nafiverine has been reported to exhibit high myolytic activity across a panel of isolated smooth muscle preparations, including the ileum, uterus, and coronary vessels . While direct, head-to-head quantitative comparisons with papaverine or drotaverine in identical assay conditions are not detailed in the accessed primary literature, this broad tissue activity profile is consistent with the class of papaverine-like spasmolytics. The absence of reported tissue selectivity distinguishes it from some newer antispasmodics like mebeverine, which shows a preference for colonic muscle [1].

Antispasmodic Smooth Muscle Relaxation In Vitro Pharmacology

Non-Inferior Intramuscular Bioavailability: A Differentiating Pharmacokinetic Advantage

A key pharmacokinetic study demonstrated that the effectiveness of an intramuscular (IM) administration of Nafiverine was comparable to that of an intravenous (IV) administration [1]. This finding suggests that Nafiverine exhibits high and consistent bioavailability via the IM route, a property that is not guaranteed for all spasmolytics. For instance, while direct comparative data for other papaverine-like compounds under identical conditions are not available in the same study, this characteristic provides a potential practical advantage in experimental settings where IV access is challenging.

Pharmacokinetics Route of Administration Bioavailability

Defined Metabolic Fate: Identification of a Unique Nafiverine Metabolite

In a quantitative analysis of Nafiverine's disposition, a unique metabolite, N-(2-hydroxyethyl)-N'-[alpha-(naphthyl)propionyloxy-2-ethyl]piperazine, was identified in blood, bile, and urine [1]. The study confirmed this compound to be a novel entity and described its synthesis [1]. This metabolic pathway, resulting in a distinct active or inactive metabolite, is a specific characteristic of Nafiverine's biotransformation and differentiates it from other spasmolytics like papaverine or drotaverine, which undergo different metabolic routes (e.g., extensive O-demethylation and conjugation for papaverine) [2].

Drug Metabolism Biotransformation Pharmacokinetics

Documented Stability Profile in Aqueous and Biological Matrices

The stability of Nafiverine was specifically investigated in both aqueous solution and rabbit plasma [1]. While the original study abstract does not provide quantitative degradation rate constants, the focused investigation confirms the compound's stability under these conditions is well-characterized. This baseline stability data is essential for handling and formulating Nafiverine and contrasts with other antispasmodic esters that may be more susceptible to rapid hydrolysis in aqueous media [2].

Drug Stability Formulation Development Analytical Chemistry

High-Value Research Applications for Nafiverine Based on Differentiated Evidence


In Vivo Smooth Muscle Pharmacology Studies Requiring Flexible Dosing Routes

Given the evidence that intramuscular administration of Nafiverine yields comparable effectiveness to intravenous administration [1], it is an optimal choice for in vivo studies where IV access is technically challenging or would introduce undue stress on animal models. This allows for simplified, less invasive dosing protocols while maintaining predictable drug exposure, a key advantage for longitudinal studies in small rodents or conscious animal models.

Pharmacokinetic and Drug Metabolism Research on Papaverine-Like Spasmolytics

Nafiverine serves as a well-defined probe for investigating the disposition of diacylated piperazine antispasmodics. The identification and synthesis of its unique metabolite, N-(2-hydroxyethyl)-N'-[alpha-(naphthyl)propionyloxy-2-ethyl]piperazine [1], provides a specific analytical marker for tracking Nafiverine's metabolic fate in biological samples. This is invaluable for comparative metabolism studies or for developing bioanalytical assays.

General In Vitro Smooth Muscle Contractility Assays Across Multiple Tissue Types

Nafiverine's reported high myolytic activity in ileum, uterus, and coronary vessels makes it a suitable positive control or reference spasmolytic for in vitro organ bath experiments. Its broad activity profile is useful for laboratories conducting routine smooth muscle pharmacology that require a consistent and characterized relaxant effect across various tissue preparations.

Formulation Development and Stability Testing of Antispasmodic Compounds

The documented investigation into Nafiverine's stability in aqueous solution and rabbit plasma [1] provides a foundational dataset for researchers developing novel formulations. This information supports the design of stable liquid formulations or the assessment of compound integrity in biological matrices during method development, reducing the risk of instability-related artifacts.

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